molecular formula C8H15IO B2357065 2-(Iodomethyl)-4,4-dimethyloxane CAS No. 2567496-81-3

2-(Iodomethyl)-4,4-dimethyloxane

Cat. No.: B2357065
CAS No.: 2567496-81-3
M. Wt: 254.111
InChI Key: CXQKJCPDWPBNPF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4,4-dimethyloxane is a substituted oxane derivative featuring a six-membered oxygen-containing ring (tetrahydropyran) with an iodomethyl (-CH₂I) group at the 2-position and two methyl (-CH₃) groups at the 4-position. The steric and electronic effects of the dimethyl substituents likely influence its conformational stability and chemical behavior .

Properties

IUPAC Name

2-(iodomethyl)-4,4-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO/c1-8(2)3-4-10-7(5-8)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQKJCPDWPBNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(C1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-4,4-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4,4-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination. The general reaction scheme is as follows:

4,4-Dimethyloxane+IodomethaneK2CO3,RefluxThis compound\text{4,4-Dimethyloxane} + \text{Iodomethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4,4-Dimethyloxane+IodomethaneK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4,4-dimethyloxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The iodomethyl group can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-4,4-dimethyloxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a labeling reagent for biomolecules, enabling the study of biological processes and interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-4,4-dimethyloxane involves the reactivity of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic amino acids in proteins, leading to covalent modification and potential changes in protein function.

Comparison with Similar Compounds

Key Structural and Functional Differences

A structurally related compound identified in the evidence is Iodomethylsulbactam (Iodomethyl (2S,5R)-3,3-Dimethyl-7-oxo-2-oxabicyclo[3.2.0]heptane-2-carboxylate 4,4-Dioxide) . Below is a comparative analysis:

Property 2-(Iodomethyl)-4,4-dimethyloxane Iodomethylsulbactam
Core Structure Monocyclic oxane (tetrahydropyran) Bicyclic oxabicyclo[3.2.0]heptane system
Substituents - 2-Iodomethyl
- 4,4-Dimethyl
- 2-Iodomethyl
- 3,3-Dimethyl
- 7-Oxo
- Carboxylate 4,4-Dioxide
Functional Groups Ether, alkyl iodide Ether, β-lactam-related dioxide, ester
Reactivity Profile Electrophilic iodomethyl group; stable ether Enhanced electrophilicity due to dioxide and strained bicyclic system
Potential Applications Intermediate in halogenation reactions Antibiotic prodrug (e.g., β-lactamase inhibitor)

Critical Observations

Ring Strain and Reactivity: The bicyclic framework of Iodomethylsulbactam introduces significant ring strain, enhancing its reactivity toward nucleophilic attack, particularly in biological systems (e.g., β-lactamase inhibition). In contrast, the monocyclic this compound exhibits greater conformational flexibility and reduced strain, favoring its use in synthetic organic chemistry .

Electronic Effects: The 4,4-dioxide groups in Iodomethylsulbactam increase the electrophilicity of adjacent carbons, making it a potent electrophile in enzymatic interactions. The absence of such electron-withdrawing groups in this compound limits its biological activity but preserves its utility in non-polar reaction environments.

Synthetic Utility :

  • Both compounds serve as halogenation reagents, but Iodomethylsulbactam’s complex structure requires specialized synthetic pathways (e.g., enzymatic resolution for stereochemical control), whereas this compound can be synthesized via straightforward alkylation of tetrahydropyran derivatives .

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